

# Technical Support Center: Azoxystrobin Acid (R234886) Synthesis

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## Compound of Interest

Compound Name: Azoxystrobin acid

CAS No.: 1185255-09-7

Cat. No.: B571603

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## Senior Application Scientist Desk

### Executive Summary

Welcome to the technical support center. This guide addresses the synthesis of **Azoxystrobin Acid** (Chemical Name: (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid).<sup>[1][2]</sup>

In research and drug development contexts, "**Azoxystrobin Acid**" almost universally refers to the major metabolite R234886, resulting from the hydrolysis of the methyl ester in Azoxystrobin. While total synthesis is possible, the most robust laboratory protocol involves the controlled saponification of the parent ester (Azoxystrobin).

Crucial Warning: The

-methoxyacrylate moiety is a "chemical chameleon"—it is essential for fungicidal activity (toxophore) but is thermodynamically unstable. It is prone to

isomerization under light and decarboxylation/demethoxylation under harsh acidic conditions.

## Module 1: The Hydrolysis Protocol (Ester Acid)

Context: You are converting Azoxystrobin (Methyl Ester) to **Azoxystrobin Acid** (R234886) using base-catalyzed hydrolysis.

## Q1: My reaction conversion is high (>95%), but I am recovering <40% yield after acidification. Where is my product?

Diagnosis: This is likely a pH-dependent solubility trap or uncontrolled precipitation.

**Azoxystrobin acid** is an amphiphilic molecule. At neutral pH, it may form a gum rather than a discrete precipitate, or it may remain partially solubilized if the organic co-solvent (e.g., MeOH/THF) is not removed prior to acidification.

Troubleshooting Protocol:

- Solvent Strip: You must remove the organic co-solvent (Methanol or THF) under reduced pressure before acidification. The acid is soluble in aqueous-organic mixtures.
- Controlled Acidification: Do not dump acid.
  - Cool the aqueous salt solution to .
  - Slowly add 1M HCl or Formic Acid dropwise to pH 3–4.
  - Do not go to pH 1. Highly acidic conditions can trigger cleavage of the enol ether.
- The "Aging" Step: Once precipitate forms, stir at for 30–60 minutes. This allows the amorphous precipitate to organize into a filterable solid.

## Q2: HPLC shows a "split peak" or a new impurity eluting just after the main peak. Is my product degrading?

Diagnosis: You are likely observing Photo-isomerization (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">

shift). The biologically active form is the

-isomer. The double bond in the methoxyacrylate group is photosensitive. In solution, equilibrium can shift rapidly upon exposure to ambient lab light.

**Corrective Action:**

- Amber Glassware: All reactions and rotary evaporation must occur in amber glassware or vessels wrapped in aluminum foil.
- Thermodynamic Reset: If you have a high  
  
-content, you can sometimes drive the equilibrium back to the  
  
-form by heating in a non-polar solvent (e.g., Toluene) with a catalytic amount of iodine (  
  
), although this is risky for the acid form. Prevention is better than cure.

### **Q3: The reaction is stalling at 80% conversion despite adding excess base.**

Diagnosis: Phase Transfer Limitation. Azoxystrobin (the ester) is highly lipophilic; the hydroxide ion is hydrophilic. If you are using a simple Methanol/Water system, the ester may be precipitating out of the reaction zone.

**Optimization:**

- Switch Solvent System: Use THF:Water (2:1). THF solubilizes the ester better than methanol, ensuring a homogeneous phase for the hydroxide attack.
- Temperature: Maintain  
  
. Do not exceed  
  
to protect the ether linkages.

## **Module 2: De Novo Scaffold Assembly**

Context: You are building the molecule from 4,6-dichloropyrimidine and 2-cyanophenol.

### **Q4: I am getting a mixture of mono- and di-substituted pyrimidines. How do I control the selectivity?**

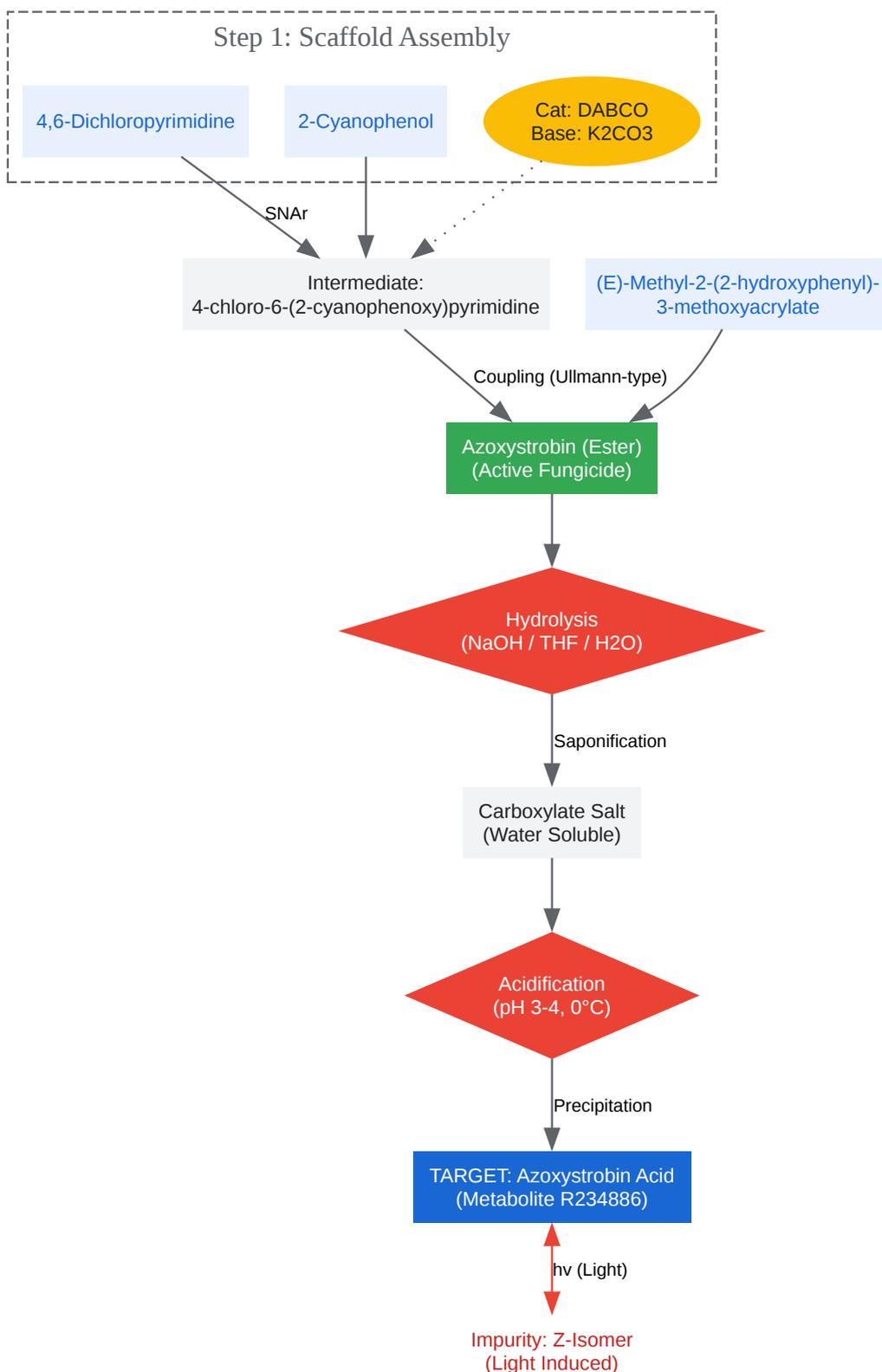
Diagnosis: Competitive Nucleophilic Attack. 4,6-dichloropyrimidine is symmetric. Once the first phenoxy group attaches, the ring becomes less electron-deficient, theoretically deactivating it for the second attack. However, at high temperatures, this selectivity is lost.

The "DABCO Effect" Protocol: To ensure high yield of the mono-substituted intermediate (4-chloro-6-(2-cyanophenoxy)pyrimidine):

- Catalyst: Use DABCO (1,4-diazabicyclo[2.2.2]octane) at 0.1–2 mol%. It forms a highly reactive quaternary ammonium salt intermediate that accelerates the first substitution while allowing lower temperature operation.
- Stoichiometry: Use a slight excess of the pyrimidine (1.1 eq) relative to 2-cyanophenol.
- Base Addition: Add Potassium Carbonate ( ) slowly. High instantaneous concentration of phenoxide drives double substitution.

## Visualizing the Workflow

The following diagram illustrates the convergent synthesis and the critical hydrolysis step, highlighting the points of failure (isomerization/degradation).



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Caption: Convergent synthesis pathway of **Azoxystrobin Acid**, emphasizing the critical hydrolysis step and the risk of photo-isomerization.

## Summary Data Tables

### Table 1: Solvent Selection for Hydrolysis

Solvent System	Solubility (Ester)	Reaction Rate	Work-up Ease	Recommendation
Methanol/Water	Moderate	Slow (Phase separation)	High (Easy evaporation)	Good for small scale
THF/Water	High	Fast (Homogeneous)	Moderate (Requires stripping)	Preferred Standard
DMSO/Water	High	Fast	Poor (Hard to remove DMSO)	Avoid
Acetone/Water	High	Moderate	Moderate	Risk of aldol side-reactions

### Table 2: Critical Process Parameters (CPP)

Parameter	Target Range	Failure Mode (If Deviated)
Hydrolysis Temp	25°C – 50°C	>60°C: Ether cleavage; <20°C: Incomplete reaction
Acidification pH	3.0 – 4.0	<2.0: Degradation of enol ether; >5.0: Salt retention
Light Exposure	Dark / Amber	Formation of Z-isomer (inactive/impurity)
DABCO Load	0.1 – 2.0 mol%	Absence leads to low yield in scaffold synthesis

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- University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Azoxystrobin Metabolite R234886.[1][Link](#)
  - Authority: Provides physical-chemical properties (pKa, solubility)

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## Sources

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